![molecular formula C19H16FN5O3S B2819692 N-(2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)benzenesulfonamide CAS No. 1021112-15-1](/img/structure/B2819692.png)
N-(2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-(2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)benzenesulfonamide” is a chemical compound with the molecular formula C19H16FN5O3S. It has an average mass of 413.425 Da and a monoisotopic mass of 413.095795 Da .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . The solid that precipitated was filtered off and crystallized from dilute dioxane to give the compound as a white solid .Molecular Structure Analysis
The molecular structure of this compound includes a [1,2,4]triazolo[4,3-b]pyridazin-6-yl group attached to a 3-fluorophenyl group . Further structural analysis would require more specific data such as NMR or X-ray crystallography results.Physical And Chemical Properties Analysis
The compound is a solid at room temperature . Its melting point is reported to be 276 °C . More specific physical and chemical properties like solubility, density, and stability would require experimental determination.Applications De Recherche Scientifique
Antimicrobial Activity
Compounds bearing benzenesulfonamide moieties have been synthesized and evaluated for their antimicrobial activities. These compounds have shown effectiveness against Gram-negative bacteria, Gram-positive bacteria, and yeast-like fungi, presenting a promising avenue for the development of new antimicrobial agents (Hassan, 2013).
Antitumor Activity
Pyrido[2,3-d][1,2,4]triazolo[4,3-a]pyrimidine derivatives have been synthesized and evaluated for their antitumor activity, particularly against prostate and lung cancer cell lines. Some of these compounds displayed potent growth inhibitory activities and induced apoptosis through G1 cell-cycle arrest, highlighting their potential as antitumor agents (Fares et al., 2014).
Inhibition of Carbonic Anhydrases
A series of sulfonamides incorporating various moieties have been investigated for their ability to inhibit human carbonic anhydrase isozymes, showing low nanomolar activity. These findings are crucial for developing therapeutic agents targeting conditions associated with dysregulated carbonic anhydrase activity (Alafeefy et al., 2015).
Anti-asthmatic Activities
Novel ([1,2,4]triazolo[1,5-b]pyridazin-6-yl)oxyalkylsulfonamides have been evaluated for their potential to inhibit platelet-activating factor (PAF)-induced bronchoconstriction in guinea pigs. These studies have identified compounds with significant anti-asthmatic activity, offering new insights into the treatment of asthma and related respiratory diseases (Kuwahara et al., 1997).
Propriétés
IUPAC Name |
N-[2-[[3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy]ethyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16FN5O3S/c20-15-6-4-5-14(13-15)19-23-22-17-9-10-18(24-25(17)19)28-12-11-21-29(26,27)16-7-2-1-3-8-16/h1-10,13,21H,11-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UZRQJNUEOZPVRF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)NCCOC2=NN3C(=NN=C3C4=CC(=CC=C4)F)C=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16FN5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)benzenesulfonamide |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.